Welcome to the BenchChem Online Store!
molecular formula C11H18O B8605655 2,5,5-Trimethylocta-1,6,7-trien-4-ol

2,5,5-Trimethylocta-1,6,7-trien-4-ol

Cat. No. B8605655
M. Wt: 166.26 g/mol
InChI Key: MCRZSRFMYYQGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04578484

Procedure details

300 ml of absolute ether were added to 7.29 g (0.30 mole) of dry Mg, the mixture was cooled to 15±1° C., and 27.19 g (0.30 mole) freshly distilled β-methylallyl chloride were added. The mixture was stirred over night at the same temperature. The white suspension was cooled to 0° C., and 11.03 g (0.10 mole) 1a in 150 ml absolute ether were added dropwise during 1 hour. The mixture was stirred at 0° C. for 4 hours (reaction monitored on GC). 37 ml of saturated NH4Cl solution were added with vigorous stirring. The solution was decanted from the magnesium salts which were washed several times with ether. The combined ether phases were dried (MgSO4). Distillation gave 14.22 g (91%) 2a, b.p. 60°-1° C./1.5 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
11.03 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
37 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Mg
Quantity
7.29 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH2:5])[CH2:3]Cl.[CH3:6][C:7]([CH3:13])([CH:10]=[C:11]=[CH2:12])[CH:8]=[O:9].[NH4+].[Cl-]>CCOCC>[CH3:1][C:2]([CH2:3][CH:8]([OH:9])[C:7]([CH3:13])([CH3:6])[CH:10]=[C:11]=[CH2:12])=[CH2:5] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCl)=C
Step Two
Name
Quantity
11.03 g
Type
reactant
Smiles
CC(C=O)(C=C=C)C
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
37 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Mg
Quantity
7.29 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 (± 1) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred over night at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The white suspension was cooled to 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
(reaction monitored on GC)
CUSTOM
Type
CUSTOM
Details
The solution was decanted from the magnesium salts which
WASH
Type
WASH
Details
were washed several times with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether phases were dried (MgSO4)
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
CC(=C)CC(C(C=C=C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 14.22 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.